Cas no 924868-88-2 (2-{5-Methyl-2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}acetic acid)

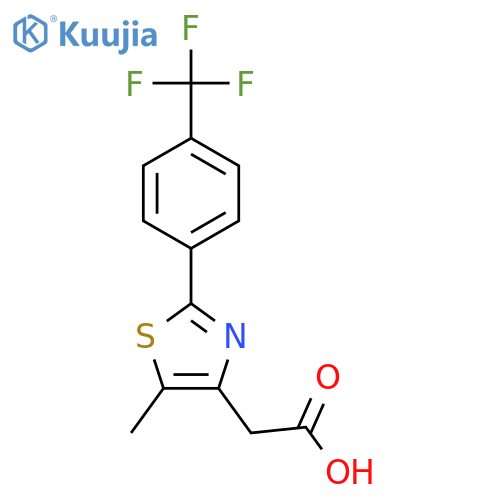

924868-88-2 structure

商品名:2-{5-Methyl-2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}acetic acid

CAS番号:924868-88-2

MF:C13H10F3NO2S

メガワット:301.284212589264

MDL:MFCD08443971

CID:3032081

PubChem ID:18526083

2-{5-Methyl-2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(5-METHYL-2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-4-YL)ACETIC ACID

- ZLB86888

- {5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid

- 2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid

- CS-0330273

- MFCD08443971

- 924868-88-2

- 2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)acetic acid

- CA-0721

- 2-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetic acid

- AKOS005072044

- 2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)aceticacid

- 2-{5-Methyl-2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}acetic acid

-

- MDL: MFCD08443971

- インチ: InChI=1S/C13H10F3NO2S/c1-7-10(6-11(18)19)17-12(20-7)8-2-4-9(5-3-8)13(14,15)16/h2-5H,6H2,1H3,(H,18,19)

- InChIKey: YSOSZOWTNVUUOO-UHFFFAOYSA-N

- ほほえんだ: CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)CC(=O)O

計算された属性

- せいみつぶんしりょう: 301.03843422g/mol

- どういたいしつりょう: 301.03843422g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 356

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- ゆうかいてん: 154-156°C

2-{5-Methyl-2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM309689-5g |

2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)acetic acid |

924868-88-2 | 95% | 5g |

$533 | 2022-12-28 | |

| Chemenu | CM309689-1g |

2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)acetic acid |

924868-88-2 | 95% | 1g |

$178 | 2022-12-28 | |

| Chemenu | CM309689-5g |

2-(5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)acetic acid |

924868-88-2 | 95% | 5g |

$457 | 2021-08-18 | |

| A2B Chem LLC | AI81598-1g |

2-{5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid |

924868-88-2 | >95% | 1g |

$392.00 | 2024-07-18 | |

| abcr | AB256908-1 g |

2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid, 95%; . |

924868-88-2 | 95% | 1g |

€315.00 | 2023-04-27 | |

| Apollo Scientific | PC8743-1g |

{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid |

924868-88-2 | 95+% | 1g |

£231.00 | 2025-02-22 | |

| abcr | AB256908-1g |

2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid, 95%; . |

924868-88-2 | 95% | 1g |

€315.00 | 2025-02-17 | |

| abcr | AB256908-500mg |

2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid, 95%; . |

924868-88-2 | 95% | 500mg |

€215.40 | 2025-02-17 | |

| A2B Chem LLC | AI81598-1mg |

2-{5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid |

924868-88-2 | >95% | 1mg |

$201.00 | 2024-07-18 | |

| A2B Chem LLC | AI81598-10mg |

2-{5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid |

924868-88-2 | >95% | 10mg |

$240.00 | 2024-07-18 |

2-{5-Methyl-2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}acetic acid 関連文献

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

924868-88-2 (2-{5-Methyl-2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}acetic acid) 関連製品

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:924868-88-2)2-{5-Methyl-2-4-(trifluoromethyl)phenyl-1,3-thiazol-4-yl}acetic acid

清らかである:99%

はかる:5g

価格 ($):440.0